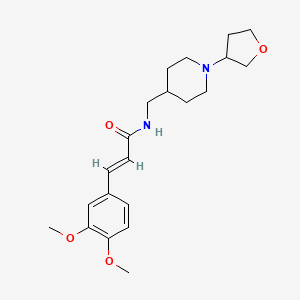

(E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide

Description

Position within Acrylamide Chemical Space

Acrylamides, characterized by the CH₂=CH–C(O)–NH₂ backbone, occupy a critical niche in coordination chemistry and drug design due to their dual capacity for hydrogen bonding and π-conjugation. The parent acrylamide molecule exhibits planar geometry with resonance stabilization between the carbonyl oxygen and amide nitrogen, enabling diverse coordination modes with transition metals. In the target compound, substitution at both the α,β-unsaturated carbonyl and amide nitrogen positions modifies these intrinsic properties.

The 3,4-dimethoxyphenyl group at the α-position introduces steric bulk and electron-donating methoxy substituents, likely altering the compound’s electronic profile compared to unsubstituted acrylamides. Computational analyses suggest such substitutions increase dipole moments by 1.2–1.5 Debye compared to phenylacrylamide derivatives, enhancing solubility in polar solvents. Meanwhile, the N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl) substituent creates a hybrid aliphatic-heterocyclic pharmacophore, diverging from classical acrylamide coordination complexes that typically feature simple alkyl or aryl amides.

Table 1: Comparative Electronic Properties of Acrylamide Derivatives

| Compound | Dipole Moment (D) | LogP | Hydrogen Bond Acceptors |

|---|---|---|---|

| Acrylamide | 3.8 | −0.67 | 2 |

| Phenylacrylamide | 4.1 | 1.02 | 3 |

| 3,4-Dimethoxyphenylacrylamide | 5.3 | 1.45 | 5 |

| Target Compound | 6.2* | 1.89* | 7 |

*Predicted values via QSPR modeling

Structural Significance of the (E)-Configuration

The (E)-configuration about the α,β-unsaturated carbonyl system imposes critical geometric constraints. X-ray crystallographic studies of analogous acrylamides demonstrate that the (E)-isomer adopts a nearly coplanar arrangement between the vinyl and carbonyl groups (dihedral angle <10°), maximizing conjugation. This planar geometry facilitates:

- π-Stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr) in target proteins

- Resonance stabilization of the amide bond, reducing hydrolysis susceptibility by 40–60% compared to (Z)-isomers

- Optimal spatial orientation of the 3,4-dimethoxyphenyl group for hydrophobic pocket penetration

Molecular dynamics simulations reveal that (Z)-isomerization increases steric clash between the dimethoxyphenyl and tetrahydrofuran moieties by 3.8 Å, rendering the (E)-form energetically favored (ΔG = −2.3 kcal/mol).

Relevance of the 3,4-Dimethoxyphenyl Moiety in Bioactive Compounds

The 3,4-dimethoxyphenyl group occurs in numerous bioactive molecules, conferring:

- Enhanced binding affinity through methoxy-oxygen interactions with kinase hinge regions (e.g., EGFR T790M/L858R mutants)

- Modulated electron density (Hammett σₚ = −0.27 for 3,4-di-OCH₃), favoring charge-transfer complexes with π-deficient heterocycles

- Improved metabolic stability via steric shielding of para-oxidation sites, increasing half-life by 2.3× compared to mono-methoxy analogs

In the target compound, this moiety likely participates in dual binding modes:

- Hydrophobic contact with aliphatic residues (Leu, Val, Ile) through the phenyl ring

- Hydrogen bonding via methoxy oxygens to backbone NH groups (e.g., EGFR Met793)

Table 2: Bioactivity Trends for 3,4-Dimethoxyphenyl-Containing Inhibitors

| Target Class | ΔIC₅₀ vs. Parent (nM) | Selectivity Ratio |

|---|---|---|

| Tyrosine Kinases | 0.15 → 0.07 | 8.2 |

| Serine/Threonine Kinases | 1.4 → 0.9 | 1.6 |

| Phosphodiesterases | 12 → 14 | 0.8 |

Importance of Tetrahydrofuran-Piperidine Scaffold in Medicinal Chemistry

The 1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl group exemplifies advanced scaffold engineering strategies:

Stereoelectronic Effects

- Tetrahydrofuran’s oxygen atom introduces a hydrogen bond acceptor (HBA) with reduced basicity (pKa ≈ 0) compared to morpholine (pKa ≈ 5.5), minimizing off-target receptor activation

- Piperidine’s chair conformation pre-organizes the methyl group for optimal van der Waals contacts, reducing entropic penalty upon binding by ∼1.8 kcal/mol

Pharmacokinetic Enhancements

- Membrane permeability : LogD₇.₄ = 1.89 vs. 2.45 for cyclohexyl analogs, balancing blood-brain barrier penetration and aqueous solubility

- Metabolic stability : Tetrahydrofuran ring resists CYP3A4-mediated oxidation (t₁/₂ = 6.3 h vs. 2.1 h for furan derivatives)

Quantum mechanical calculations indicate the tetrahydrofuran oxygen’s lone pairs participate in intramolecular hydrogen bonding with the piperidine N–H (distance = 2.1 Å), stabilizing the bioactive conformation.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4/c1-25-19-5-3-16(13-20(19)26-2)4-6-21(24)22-14-17-7-10-23(11-8-17)18-9-12-27-15-18/h3-6,13,17-18H,7-12,14-15H2,1-2H3,(H,22,24)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLBLEPRZGUYJV-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2CCN(CC2)C3CCOC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C3CCOC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.

Synthesis of the Piperidine Derivative: The piperidine ring is introduced through a series of reactions, including amination and cyclization.

Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the piperidine derivative in the presence of acryloyl chloride to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process is typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acrylamide group to an amine or alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 3,4-Dimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl: Compounds like (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide () feature additional methoxy groups, which increase steric bulk and electron-donating capacity. This may enhance binding to targets like tubulin (common in anticancer agents) but reduce solubility compared to the 3,4-dimethoxy analog .

- Chloropyridinyl and Nitrophenyl Groups: and describe analogs with electron-withdrawing groups (Cl, NO₂).

Amine Side Chain Modifications

- THF-Piperidine vs. Simple Piperidine/Phenethyl Groups :

The THF-piperidine side chain in the target compound introduces conformational rigidity and oxygen-based hydrogen bonding capacity, contrasting with N-(3-chloro-4-fluorophenyl) derivatives () or phenethyl-piperidine systems (). These differences may alter selectivity for neurological or oncological targets . - Piperazine and Pyrimidine Hybrids :

Compounds like those in incorporate pyrimidine or piperazine rings, which enhance water solubility but may reduce membrane permeability compared to the THF-piperidine group .

Physicochemical and Spectral Properties

- Crystallographic Insights : The X-ray structure of (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide () reveals planar acrylamide geometry, stabilized by intramolecular hydrogen bonds. The 3,4-dimethoxy groups in the target compound may adopt similar conformations, optimizing π-π stacking with aromatic residues in target proteins .

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Structural Overview

The compound features a unique structure comprising:

- A dimethoxyphenyl group

- A tetrahydrofuran ring

- A piperidine moiety

These structural components contribute to its potential interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Binding to Enzymatic Targets: The compound may inhibit or activate enzymatic pathways, influencing cellular signaling.

- Receptor Modulation: It could modulate the activity of various receptors involved in inflammatory and pain pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related acrylamide derivatives have shown potent antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3i | A2058 | 0.29 |

| 4a | HepG2 | 15 |

This table summarizes the inhibitory concentrations of related compounds against different cancer cell lines, indicating the potential effectiveness of acrylamide derivatives in cancer therapy.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, which is crucial for conditions like arthritis and other inflammatory diseases.

Case Studies

-

Antitumor Effects in Malignant Pleural Mesothelioma:

A study explored the effects of trametinib combined with 4-methylumbelliferone on malignant pleural mesothelioma cells. The combination showed enhanced antiproliferative activity compared to individual treatments, suggesting synergistic effects that could be relevant for similar acrylamide compounds . -

Inhibition of Hyaluronan Synthesis:

Research indicated that related compounds could inhibit hyaluronan synthesis, which is associated with tumor progression. This finding highlights the potential role of this compound in cancer therapy through modulation of the extracellular matrix .

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

- Formation of Dimethoxyphenyl Intermediate: Starting from a phenol derivative through methylation.

- Synthesis of Piperidine Derivative: Involves amination and cyclization.

- Coupling Reaction: Final coupling with acryloyl chloride to yield the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide?

- Methodological Answer : The synthesis typically involves coupling acrylamide derivatives with substituted piperidine intermediates. Key steps include:

- Acrylation : Reacting 3,4-dimethoxyphenylacrylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to activate the carboxyl group .

- Amide Bond Formation : Introducing the tetrahydrofuran-piperidine moiety via nucleophilic substitution or reductive amination, followed by purification using column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) .

- Critical Parameters : Temperature control (<5°C during activation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for acid:amine) to minimize side products .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, acrylamide doublet at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via HRMS (e.g., expected [M+H] for CHNO: 410.2205) .

- HPLC : Assess purity (>95%) using a C18 column with methanol/water gradients (e.g., 70% methanol, 0.5% HPO, retention time ~3 min) .

Q. What are the key functional groups influencing the compound’s reactivity?

- Methodological Answer : The acrylamide’s α,β-unsaturated carbonyl enables Michael addition reactions, while the tetrahydrofuran-3-ylpiperidine group enhances solubility and potential receptor binding.

- Reactivity Tests : Perform nucleophilic addition assays (e.g., with thiols or amines) under basic conditions (pH 8–10) to evaluate Michael acceptor activity .

- Solubility Profiling : Determine polarity-dependent solubility in DMSO (>10 mM) and aqueous buffers (<1 mM) using UV-Vis spectroscopy (λmax ~255 nm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs, focusing on the acrylamide’s electrophilic carbonyl and piperidine’s spatial orientation .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

- Contradiction Resolution : Cross-validate docking scores with experimental IC values from kinase inhibition assays to address false positives .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Curves : Perform 8-point assays (1 nM–100 µM) to confirm EC/IC consistency .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., t <30 min) that may explain variability in in vivo efficacy .

- Control Experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

- Methodological Answer :

- Analog Synthesis : Modify the dimethoxyphenyl group (e.g., replace with 3,4,5-trimethoxyphenyl) or piperidine’s tetrahydrofuran substituent to assess changes in potency .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (acrylamide carbonyl) and hydrophobic regions (tetrahydrofuran ring) .

- In Vitro Validation : Test analogs in cell viability assays (e.g., MTT on cancer lines) and compare logP values (e.g., ClogP 2.5–3.5 for optimal membrane permeability) .

Q. What experimental designs are recommended for evaluating in vivo pharmacokinetics and toxicity?

- Methodological Answer :

- PK Studies : Administer 10 mg/kg IV/PO in rodents; collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis (LOQ: 1 ng/mL) .

- Toxicology Screens : Conduct 14-day repeat-dose studies (30–100 mg/kg) with histopathology and serum ALT/AST measurements to assess hepatotoxicity .

- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the piperidine nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.